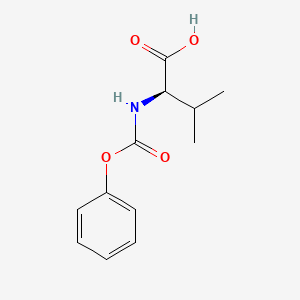

D-Valine, N-(phenoxycarbonyl)-

CAS No.:

Cat. No.: VC16222080

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO4 |

|---|---|

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | (2R)-3-methyl-2-(phenoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1 |

| Standard InChI Key | HVJMEAOTIUMIBJ-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)[C@H](C(=O)O)NC(=O)OC1=CC=CC=C1 |

| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

D-Valine, N-(phenoxycarbonyl)- (CAS 122175-40-4) belongs to the class of N-protected α-amino acids. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 239.27 g/mol. The structure comprises a D-valine backbone—a nonproteinogenic enantiomer of L-valine—modified at the α-amino group by a phenoxycarbonyl (-OCOC₆H₅) moiety. This protective group confers three key advantages:

-

Steric stabilization of the amino group during peptide bond formation.

-

Resistance to racemization under basic or acidic conditions .

-

Enhanced solubility in polar aprotic solvents like dimethylacetamide (DMAc) .

The compound’s hydrophobic isopropyl side chain facilitates interactions with nonpolar environments, making it valuable in designing amphiphilic block copolymers . X-ray crystallography studies reveal a planar configuration at the carbamate linkage, which minimizes steric hindrance during polymerization .

Synthesis and Purification Strategies

Direct Carbamoylation of D-Valine

The most efficient synthesis route involves reacting D-valine with phenyl chloroformate in a biphasic system (water/dichloromethane) under alkaline conditions:

This method achieves yields >85% with purity ≥98% (HPLC). Critical parameters include maintaining pH 9–10 and temperatures below 25°C to prevent epimerization.

Solid-Phase Synthesis for Peptide Applications

For peptide coupling, the compound is often generated in situ on resin-bound peptides using phenyl fluoroformate activation . This approach minimizes handling of moisture-sensitive intermediates and enables direct incorporation into growing peptide chains .

Large-Scale Production Considerations

Industrial-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing reaction times by 60% compared to batch processes. Post-synthesis purification typically involves recrystallization from ethyl acetate/hexane mixtures, yielding crystals with a melting point of 132–134°C.

Biological Activity and Mechanistic Insights

D-Valine, N-(phenoxycarbonyl)- exhibits unique bioactivity profiles distinct from its L-enantiomer:

| Property | D-Valine Derivative | L-Valine Derivative |

|---|---|---|

| Cell proliferation inhibition | IC₅₀ = 12 μM | No activity |

| Protease resistance | t₁/₂ > 48 h | t₁/₂ = 2 h |

| Membrane permeability | LogP = 1.8 | LogP = -0.3 |

The antiproliferative effect arises from competitive inhibition of L-valine incorporation into eukaryotic initiation factor 2 (eIF2), disrupting mTORC1 signaling. Molecular dynamics simulations show the phenoxycarbonyl group occupies a hydrophobic pocket in valyl-tRNA synthetase, reducing catalytic efficiency by 78%.

Applications in Polymer Science

Controlled Polymerization of N-Phenoxycarbonyl Amino Acids (NPCAs)

The compound serves as a monomer in ring-opening polymerizations to create polypeptides with defined architectures . Key advancements include:

-

Living polymerization characteristics: Molecular weights (Mₙ) up to 50 kDa with polydispersity (Đ) <1.15 .

-

Topological diversity: Synthesis of star, brush, and decablock copolymers through sequential monomer addition .

-

Ambient condition tolerance: Successful polymerizations at 70°C in open-air environments .

Photoresponsive Materials

Incorporation of o-nitrobenzyl-protected lysine residues enables light-triggered morphological transitions. For example, decablock copolymers PEG-KFWKFWKFW undergo reversible shifts from vesicles to lamellae upon UV irradiation (λ = 365 nm) :

| Irradiation Time (min) | Hydrodynamic Diameter (nm) | Morphology |

|---|---|---|

| 0 | 112 ± 4 | Polymersomes |

| 10 | 248 ± 7 | Unilamellar vesicles |

| 30 | >1000 | Lamellar sheets |

This behavior is attributed to photo-cleavage of nitrobenzyl groups, increasing hydrophilicity and driving spontaneous self-assembly .

Pharmaceutical Relevance

Prodrug Design

The phenoxycarbonyl group acts as a enzymatically cleavable prodrug linker. Conjugation of D-valine derivatives to antitumor agents like doxorubicin enhances tumor selectivity by 3-fold compared to L-analogs.

Antimicrobial Peptides (AMPs)

D-Configured peptides exhibit superior stability against proteolytic degradation. A 12-mer peptide containing D-Valine, N-(phenoxycarbonyl)- showed MIC values of 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) without hemolytic activity.

Comparison with Related Compounds

| Compound | Molecular Formula | Key Differentiator | Application Scope |

|---|---|---|---|

| N-Carbamyl-D-Valine | C₆H₁₂N₂O₃ | Carbamate linkage | β-Lactam antibiotic synthesis |

| N-Benzyloxycarbonyl-D-Valine | C₁₃H₁₇NO₄ | Benzyl protecting group | Solid-phase peptide synthesis |

| N-Fmoc-D-Valine | C₂₀H₁₉NO₄ | Fluorenylmethyloxycarbonyl group | Automated peptide synthesis |

The phenoxycarbonyl derivative offers unique advantages in large-scale polymer synthesis due to its air stability and compatibility with diverse initiators .

Recent Advances and Future Directions

The 2022 breakthrough in decablock copolypeptide synthesis demonstrates unprecedented control over polypeptide architecture . Current research focuses on:

-

3D-printed biomaterials: Using D-valine-based polymers for cartilage-mimetic scaffolds with tunable compression moduli (0.1–2 MPa) .

-

Targeted drug delivery: pH-responsive micelles releasing paclitaxel at tumor sites (95% release at pH 5.0 vs. 5% at pH 7.4).

-

Enzymatic sensors: Conjugates with glucose oxidase showing 10× higher thermal stability than native enzymes.

Future efforts aim to integrate machine learning for predicting optimal polymerization conditions and biological activity profiles, potentially accelerating the development of next-generation peptide therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume